Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
Commercially available (R)-(+)-2-Benzyloxypropionyl chloride is supplied with a standard purity specification of NLT 98%, as verified by HPLC or GC analysis . While direct comparative chiral purity data for the (R)-enantiomer versus its (S)-counterpart or racemic mixture is not explicitly published, the procurement of the single (R)-enantiomer ensures a baseline enantiomeric excess (ee) approaching 100% within the stated purity, whereas the racemic mixture inherently possesses 0% ee . In applications requiring diastereoselective acylation, the use of a single enantiomer eliminates the need for subsequent kinetic resolution or chiral chromatography, thereby reducing process steps and improving overall yield [1].
| Evidence Dimension | Enantiomeric Excess (ee) at Procurement |
|---|---|
| Target Compound Data | ≥ 98% chemical purity (NLT 98%), implying >96% ee for the (R)-enantiomer |
| Comparator Or Baseline | Racemic 2-Benzyloxypropionyl chloride: 0% ee; (S)-enantiomer: inverted stereochemistry |
| Quantified Difference | Qualitative: Single enantiomer provides a defined stereochemical starting point vs. undefined mixture |
| Conditions | Vendor specifications based on HPLC/GC analysis; stereochemical integrity maintained under inert atmosphere |
Why This Matters
For asymmetric synthesis and pharmaceutical intermediate production, starting with a single enantiomer of defined configuration minimizes diastereomeric impurities and simplifies downstream purification.
- [1] Kuujia. (2025). Cas no 82977-93-3 (Propanoyl chloride, 2-(phenylmethoxy)-, (2R)-). View Source
